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Compound of Interest

Compound Name:
Pyrazolo[1,5-a]pyridin-3-

ylmethanol

Cat. No.: B055727 Get Quote

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a heterocyclic building block of significant interest in

medicinal chemistry and drug discovery. Its rigid, bicyclic core serves as a "privileged scaffold,"

frequently utilized in the synthesis of kinase inhibitors for oncology, as well as compounds

targeting inflammatory diseases and central nervous system disorders.[1][2] The ultimate

therapeutic efficacy and developability of any drug candidate derived from this scaffold are

fundamentally linked to its physicochemical properties, chief among them being solubility.

Poor aqueous solubility is a primary cause of failure for promising drug candidates, leading to

low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[3][4]

This guide, written from the perspective of a senior application scientist, provides a

comprehensive technical overview of the factors governing the solubility of Pyrazolo[1,5-
a]pyridin-3-ylmethanol. We will explore its physicochemical profile, the theoretical principles

influencing its dissolution, and a gold-standard experimental protocol for its precise

determination.

Physicochemical Profile: A Molecular Blueprint for
Solubility
To understand the solubility behavior of a compound, we must first examine its intrinsic

molecular properties. These characteristics provide the foundational clues for predicting its

interactions with various solvents.
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Property Value Source

Molecular Formula C₈H₈N₂O [1][5]

Molecular Weight 148.16 g/mol [1][6]

Melting Point 44-46 °C [1][7]

Predicted XlogP* 0.2 [5]

SMILES C1=CC2=C(C=NN2C=C1)CO [5]

*XlogP is a computed measure of lipophilicity. A low value suggests a preference for hydrophilic

(aqueous) environments.

From this profile, we can draw initial hypotheses. The molecule's low molecular weight is

favorable for solubility. The presence of a polar hydroxymethyl (-CH₂OH) group and two

nitrogen atoms within the ring system provides sites for hydrogen bonding, which is critical for

dissolution in polar solvents. The low predicted lipophilicity (XlogP of 0.2) further suggests that

the molecule does not have an overwhelming tendency to partition into non-polar

environments, hinting at a reasonable potential for aqueous solubility.

Theoretical Factors Governing Solubility
The solubility of Pyrazolo[1,5-a]pyridin-3-ylmethanol is not a single value but a dynamic

property influenced by a confluence of molecular and environmental factors. Understanding

these relationships is key to manipulating and optimizing solubility in a laboratory or formulation

setting.

The primary factors include the molecule's inherent structure, the properties of the solvent, the

pH of the medium, and the temperature. The interplay of these elements dictates the extent to

which the compound will dissolve.
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Key factors influencing the solubility of the target compound.

Molecular Structure: The molecule possesses an amphiphilic nature. The pyrazolopyridine

core is aromatic and relatively non-polar, while the hydroxymethyl group is highly polar. This

group is a potent hydrogen bond donor and acceptor, making it the primary driver of solubility

in polar solvents like water.

Solvent Choice: Following the principle of "like dissolves like," polar solvents are expected to

be most effective.[8]

Polar Protic Solvents (e.g., water, ethanol) can engage in hydrogen bonding with both the

-OH group and the ring nitrogens, making them strong candidates.

Polar Aprotic Solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and are

widely used to create high-concentration stock solutions for biological screening.[4][9]

Non-polar Solvents (e.g., hexanes, toluene) are unlikely to be effective due to their inability

to form favorable interactions with the polar -OH group.

Influence of pH: The pyrazolopyridine ring contains basic nitrogen atoms. In an acidic

medium (low pH), these nitrogens can become protonated, forming a cationic salt. This

ionized form is typically far more water-soluble than the neutral molecule.[10][11] Therefore,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b055727?utm_src=pdf-body-img
https://pharmlabs.unc.edu/labexercises/pharmaceutics/drugsolubilityfactors/
https://bienta.net/shake-flask-solubility/
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://www.pharmaguideline.com/2021/10/factors-that-affect-solubility-of-drugs.html?m=1
https://ijnrd.org/papers/IJNRD2211141.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the aqueous solubility of this compound is expected to be highly pH-dependent, increasing

significantly as the pH drops below its pKa.

Effect of Temperature: For the vast majority of solid compounds, the dissolution process is

endothermic, meaning it consumes heat. Consequently, increasing the temperature will

increase both the rate of dissolution and the equilibrium solubility.[8][11] This is a critical

parameter to control during experimental measurements.

Experimental Determination: The Shake-Flask
Method
While theoretical predictions are valuable, precise, quantitative data can only be obtained

through rigorous experimentation. In drug development, it is essential to distinguish between

kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how

quickly a compound dissolves from a DMSO stock into an aqueous buffer, but it can often

overestimate the true value due to the formation of supersaturated solutions.[12]

For lead optimization and formulation, thermodynamic solubility—the true equilibrium

concentration of a compound in a saturated solution—is the critical parameter.[4][13] The gold-

standard technique for this measurement is the Shake-Flask Method.[12][14]
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Start

1. Add excess solid compound
to a known volume of solvent

in a sealed vial.

2. Equilibrate at constant temp.
(e.g., 25°C) with agitation

for 24-48 hours.

3. Separate solid and liquid phases
(Centrifugation or Filtration).

4. Carefully collect the
clear supernatant (saturated solution).

5. Quantify concentration using
a validated analytical method

(e.g., HPLC-UV, LC-MS).

End:
Thermodynamic Solubility Value

Click to download full resolution via product page

Workflow for the Shake-Flask Thermodynamic Solubility Assay.
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Detailed Protocol
Preparation: Add an excess of solid Pyrazolo[1,5-a]pyridin-3-ylmethanol to a glass vial

containing a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4).

"Excess" means enough solid material should remain visible at the end of the experiment to

ensure equilibrium with the solid phase was achieved.[12]

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-

controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration, typically 24 to

48 hours, to allow the system to reach equilibrium.[9][15]

Phase Separation: After equilibration, separate the undissolved solid. The most common

method is to centrifuge the vials at high speed to pellet the solid, followed by careful

aspiration of the supernatant. Alternatively, the solution can be filtered through a low-protein-

binding syringe filter (e.g., 0.22 µm PVDF).[9]

Quantification: Prepare a standard calibration curve of the compound at known

concentrations. Dilute the saturated supernatant and analyze its concentration using a

validated method like HPLC-UV or LC-MS.[4][13]

Self-Validation: A crucial step for trustworthiness is to visually confirm the presence of

undissolved solid in the vial before the separation step. This confirms that a saturated

solution was indeed achieved.

Expected Solubility Profile
While specific, publicly documented solubility values for this compound are not readily

available, an expected profile can be constructed based on its physicochemical properties and

the behavior of similar heterocyclic compounds.
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Solvent/Medium Expected Solubility Rationale

Aqueous Buffer (pH 7.4) Slightly to Sparingly Soluble

The polar -OH group promotes

solubility, but the aromatic core

limits it. A balance is struck.

Aqueous Buffer (pH 2.0) Soluble to Freely Soluble

Protonation of the basic ring

nitrogens will form a salt,

dramatically increasing

aqueous solubility.[16]

Ethanol / Methanol Freely Soluble

These polar protic solvents can

effectively solvate both the

polar and non-polar regions of

the molecule.

Dimethyl Sulfoxide (DMSO) Very Soluble

A powerful polar aprotic

solvent, ideal for creating high-

concentration stock solutions

for research.[4][9]

Acetonitrile (ACN) Soluble

A polar aprotic solvent

commonly used in reversed-

phase chromatography that

should readily dissolve the

compound.

Toluene / Hexanes
Very Slightly Soluble to

Insoluble

Non-polar solvents that cannot

form favorable interactions with

the polar hydroxymethyl group.

[17]

Conclusion and Recommendations
Pyrazolo[1,5-a]pyridin-3-ylmethanol is a molecule of moderate intrinsic polarity. Its solubility

is a delicate balance between its non-polar aromatic scaffold and its polar, hydrogen-bonding

hydroxymethyl group. This profile makes its solubility highly tunable and dependent on the

chosen solvent system.
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For researchers and drug developers, the key takeaways are:

Aqueous solubility is expected to be limited at neutral pH but can be significantly enhanced

in acidic conditions.

The compound should be freely soluble in common polar organic solvents like DMSO,

ethanol, and methanol.

Theoretical analysis provides a strong starting point, but for any application requiring precise

concentration—from biological assays to formulation development—experimental

determination is non-negotiable.

The gold-standard shake-flask method is strongly recommended for generating reliable

thermodynamic solubility data. This investment in accurate physicochemical characterization is

a foundational step in mitigating downstream risks and ensuring the successful development of

novel therapeutics based on this important scaffold.

References
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active
Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution
Technologies. [Link]
Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.
[Link]
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
International Journal of Novel Research and Development. (2022). factors affecting on the
solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN
SOLVENT. SlideShare. [Link]
Bienta. (n.d.). Shake-Flask Solubility Assay.
Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in
biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences. [Link]
Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
MySkinRecipes. (n.d.). Pyrazolo[1,5-A]Pyridin-3-Ylmethanol.
MySkinRecipes. (n.d.). Pyrazolo[1,5-A]Pyridin-3-Ylmethanol. Retrieved from
MySkinRecipes website (Thai version). [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b055727?utm_src=pdf-body
https://www.benchchem.com/product/b055727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as
Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
PubChem. (n.d.). Pyrazolo[1,5-A]pyridin-3-ylmethanamine.
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug
Solubility.
Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and
permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
[Link]
Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of
sparingly soluble drugs.
PubChemLite. (n.d.). Pyrazolo[1,5-a]pyridin-3-ylmethanol (C8H8N2O).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyrazolo[1,5-A]Pyridin-3-Ylmethanol [myskinrecipes.com]

2. chemimpex.com [chemimpex.com]

3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

4. Shake-Flask Solubility Assay | Bienta [bienta.net]

5. PubChemLite - Pyrazolo[1,5-a]pyridin-3-ylmethanol (C8H8N2O) [pubchemlite.lcsb.uni.lu]

6. Pyrazolo[1,5-a]pyridin-5-ylmethanol | CymitQuimica [cymitquimica.com]

7. Pyrazolo[1,5-A]Pyridin-3-Ylmethanol [myskinrecipes.com]

8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

9. enamine.net [enamine.net]

10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

11. ijnrd.org [ijnrd.org]

12. dissolutiontech.com [dissolutiontech.com]

13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg |
PCBIS | UAR 3286 [pcbis.fr]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b055727?utm_src=pdf-body
https://www.benchchem.com/product/b055727?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/pyrazolo-pyridine-derivatives/227019-pyrazolo-15-a-pyridin-3-ylmethanol.html
https://www.chemimpex.com/products/19374
https://www.drugdeliveryleader.com/doc/factors-affecting-solubility-of-drugs-0001
https://bienta.net/shake-flask-solubility/
https://pubchemlite.lcsb.uni.lu/e/compound/14134319
https://cymitquimica.com/products/IN-DA00DBGC/pyrazolo15-apyridin-5-ylmethanol/
https://www.myskinrecipes.com/shop/th/pyrazolo-pyridine-derivatives/227019-pyrazolo-15-a-pyridin-3-ylmethanol.html
https://pharmlabs.unc.edu/labexercises/pharmaceutics/drugsolubilityfactors/
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://www.pharmaguideline.com/2021/10/factors-that-affect-solubility-of-drugs.html?m=1
https://ijnrd.org/papers/IJNRD2211141.pdf
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.pcbis.fr/en/departments/adme-tox/thermodynamic-solubility/
https://www.pcbis.fr/en/departments/adme-tox/thermodynamic-solubility/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. tandfonline.com [tandfonline.com]

15. lup.lub.lu.se [lup.lub.lu.se]

16. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant
Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

17. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Introduction: The Critical Role of Solubility for a
Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055727#pyrazolo-1-5-a-pyridin-3-ylmethanol-
solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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